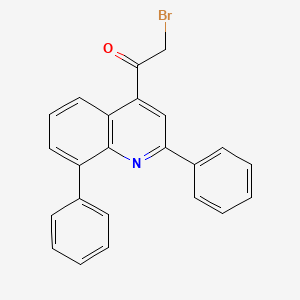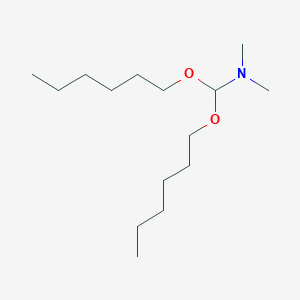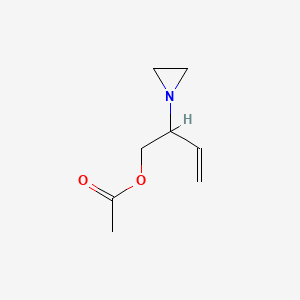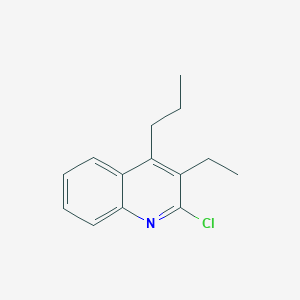
2-Chloro-3-ethyl-4-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-ethyl-4-propylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-4-propylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst, such as sulfuric acid, and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale Skraup synthesis or modifications thereof. The choice of reagents and conditions can be optimized to improve yield and purity, making the process more efficient for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-ethyl-4-propylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-ethyl-4-propylquinoline has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties. This compound can be used as a scaffold for designing new therapeutic agents.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-ethyl-4-propylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: A simpler derivative with similar reactivity but different physical properties.
3-Ethylquinoline: Lacks the chlorine substituent, leading to different chemical behavior.
4-Propylquinoline: Similar structure but without the chlorine and ethyl groups.
Uniqueness
2-Chloro-3-ethyl-4-propylquinoline is unique due to the combination of its substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
5659-25-6 |
|---|---|
Molekularformel |
C14H16ClN |
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
2-chloro-3-ethyl-4-propylquinoline |
InChI |
InChI=1S/C14H16ClN/c1-3-7-11-10(4-2)14(15)16-13-9-6-5-8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
IDWUMOILKKQLAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=NC2=CC=CC=C21)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




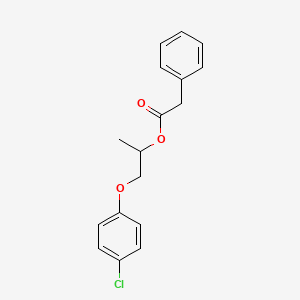
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
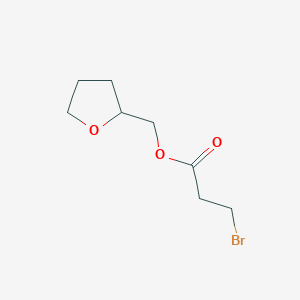

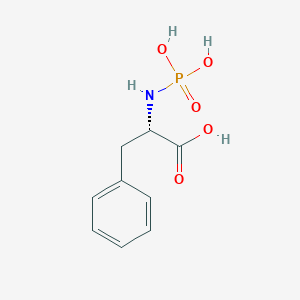
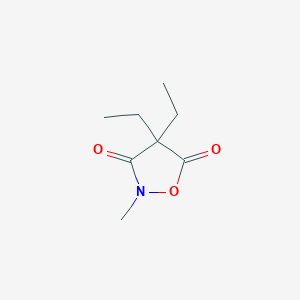
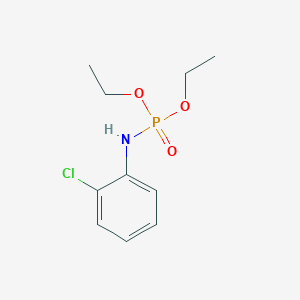
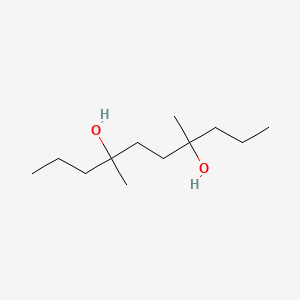
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
